molecular formula C6H7F3O3 B2399746 (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid CAS No. 2307772-40-1

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B2399746
CAS No.: 2307772-40-1
M. Wt: 184.114
InChI Key: GLRQBASJUIOWPZ-QWWZWVQMSA-N
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Description

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The oxolane ring can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The oxolane ring and carboxylic acid group may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(Difluoromethyl)oxolane-3-carboxylic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    (2R,3R)-2-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQBASJUIOWPZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307772-40-1
Record name rac-(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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